5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene
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Overview
Description
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1,3-di(propan-2-yl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The ethoxy and isopropyl groups can influence the reactivity and stability of the compound by donating or withdrawing electrons through inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethoxybenzene: Similar structure but lacks the isopropyl groups.
2,5-Dibromo-1,3-di(propan-2-yl)benzene: Contains an additional bromine atom.
Uniqueness
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene is unique due to the presence of both ethoxy and isopropyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Biological Activity
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene (CAS No. 57801-12-4) is an organic compound with potential biological activities that warrant investigation. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A bromine atom at the 5-position of the benzene ring.
- An ethoxy group at the 2-position.
- Two isopropyl groups at the 1 and 3 positions.
This unique structure may influence its interaction with biological targets, enhancing its pharmacological potential.
The biological activity of this compound may involve various mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with receptors, altering signaling pathways essential for cell function and communication.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, brominated compounds have been shown to inhibit the growth of various bacterial strains.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the presence of bromine may enhance the compound's efficacy against pathogens.
Anticancer Activity
In vitro studies have demonstrated that similar compounds possess anticancer properties. For example, brominated benzene derivatives have shown cytotoxic effects on cancer cell lines such as HeLa and MCF7.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF7 | 25 |
These findings indicate a potential for further exploration in cancer therapy applications.
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology evaluated various brominated compounds, including derivatives similar to this compound. The study found significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Anticancer Research : Another research article focused on the anticancer properties of brominated compounds highlighted their ability to induce apoptosis in cancer cells. The study indicated that these compounds could serve as lead compounds for developing new anticancer agents .
Properties
CAS No. |
57801-12-4 |
---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C14H21BrO/c1-6-16-14-12(9(2)3)7-11(15)8-13(14)10(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
FLSBJPJHIMOTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C(C)C)Br)C(C)C |
Origin of Product |
United States |
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